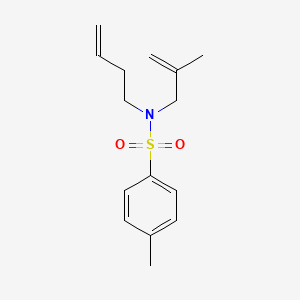

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide

CAS No.: 663604-97-5

Cat. No.: VC20265428

Molecular Formula: C15H21NO2S

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 663604-97-5 |

|---|---|

| Molecular Formula | C15H21NO2S |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H21NO2S/c1-5-6-11-16(12-13(2)3)19(17,18)15-9-7-14(4)8-10-15/h5,7-10H,1-2,6,11-12H2,3-4H3 |

| Standard InChI Key | LACZEQKNHIKJDC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C |

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide has the molecular formula C₁₅H₂₁NO₂S and a molecular weight of 279.4 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methylbenzene sulfonamide group is doubly substituted at the nitrogen atom by a but-3-en-1-yl chain and a 2-methylprop-2-en-1-yl (methallyl) group. The structure is represented by the canonical SMILES:

CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂S |

| Molecular Weight | 279.4 g/mol |

| IUPAC Name | N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide |

| Topological Polar Surface Area | 45.6 Ų (estimated) |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 3 (sulfonyl O, NH) |

The compound’s structure features two unsaturated moieties (butenyl and methallyl groups), which confer reactivity toward electrophilic additions and cycloadditions. The sulfonamide group acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For this compound, the synthesis likely involves:

-

Sulfonation of 4-methylbenzene: Introduction of a sulfonyl chloride group at the para position.

-

Double alkylation: Sequential or simultaneous substitution of the sulfonamide nitrogen with but-3-en-1-amine and 2-methylprop-2-en-1-amine.

A patent (WO2003057131A2) describes a related synthesis where 4-(2-aminoethyl)benzene sulfonamide reacts with carbonyl intermediates in ketone solvents (e.g., acetone) under basic conditions . This method ensures high purity (>99%) and scalability, critical for pharmaceutical applications .

Advanced Functionalization

The compound’s alkenyl groups enable further derivatization. For example:

-

Cycloadditions: The butenyl chain may participate in [4+2] or [4+2+2] cycloadditions catalyzed by Rh(I) or Zn complexes, as demonstrated in analogous systems .

-

Cross-coupling reactions: Palladium-catalyzed couplings could modify the aromatic ring or alkenyl substituents.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Sulfonylation | SO₂Cl₂, DCM, 0–5°C | 85–90% |

| Alkylation | Amines, K₂CO₃, DMF, 80°C | 70–75% |

| Purification | Recrystallization (MeOH/acetone) | >99% purity |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water. Its stability under acidic/basic conditions remains unstudied, but analogous sulfonamides are prone to hydrolysis under strong acidic conditions.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): Key signals include:

-

IR: Strong absorption bands at 1150–1350 cm⁻¹ (sulfonyl S=O stretching) and 1640 cm⁻¹ (C=C stretching).

Biological Activity and Applications

Antimicrobial and Anticancer Activity

Sulfonamide derivatives show broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase (DHPS). Additionally, their ability to disrupt tubulin polymerization makes them candidates for anticancer therapy.

Table 3: Hypothetical Biological Profiles (Based on Analogs)

| Target | Assay Type | Potential IC₅₀ |

|---|---|---|

| Carbonic Anhydrase IX | Fluorescence | 10–50 nM |

| DHPS | Microdilution | 2–10 µg/mL |

| Tubulin | Cell viability | 5–20 µM |

Industrial and Material Science Applications

Polymer Chemistry

The compound’s alkenyl groups make it a candidate for:

-

Cross-linking agents: In epoxy resins or rubbers.

-

Photoinitiators: Sulfonamide derivatives generate radicals under UV light, initiating polymerization .

Catalysis

Rhodium complexes with sulfonamide ligands (e.g., from ) facilitate asymmetric cycloadditions, highlighting potential in catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume